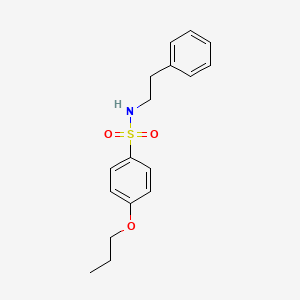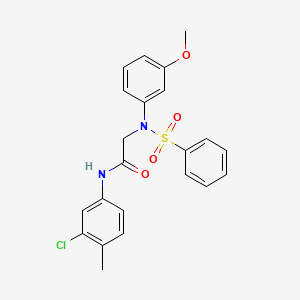![molecular formula C16H13BrN2O2 B4963684 N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide](/img/structure/B4963684.png)
N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide, commonly known as BRD0705, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRD0705 is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
Applications De Recherche Scientifique
BRD0705 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to inhibit the activity of N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide proteins, which are involved in the regulation of gene expression. This compound proteins are known to play a critical role in the development of cancer and other diseases, making them attractive targets for drug development.
Mécanisme D'action
BRD0705 exerts its pharmacological effects by inhibiting the activity of N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide proteins, specifically BRD4. This compound proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. BRD0705 binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and inhibiting the recruitment of transcriptional machinery to specific genes. This leads to the downregulation of gene expression and the inhibition of cell proliferation.
Biochemical and Physiological Effects
BRD0705 has been shown to have potent anti-proliferative effects in various cancer cell lines. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, BRD0705 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
BRD0705 has several advantages for use in lab experiments. The compound has a high potency and selectivity for N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide proteins, making it an ideal tool for studying the role of these proteins in various diseases. In addition, the compound is relatively easy to synthesize, making it readily available for research purposes.
However, there are also some limitations to the use of BRD0705 in lab experiments. The compound has poor solubility in aqueous solutions, making it difficult to administer in vivo. In addition, the compound has a short half-life, requiring frequent dosing to maintain therapeutic concentrations.
Orientations Futures
There are several future directions for the research and development of BRD0705. One potential application is in the treatment of cancer, where the compound has shown promising results in preclinical studies. Further research is needed to determine the safety and efficacy of the compound in clinical trials.
Another potential application is in the treatment of inflammatory diseases, where the compound has been shown to have anti-inflammatory effects. Further research is needed to determine the potential of the compound in the treatment of various inflammatory diseases.
Finally, the development of novel N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide inhibitors with improved pharmacokinetic properties is an area of active research. These compounds may have improved solubility and longer half-lives, making them more suitable for clinical use.
Conclusion
In conclusion, BRD0705 is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been shown to have potent anti-proliferative and anti-inflammatory effects, making it a promising candidate for the treatment of various diseases. Further research is needed to determine the safety and efficacy of the compound in clinical trials and to develop novel this compound inhibitors with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of BRD0705 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 3-bromo-4-fluoroaniline with ethyl 2-phenylacrylate, followed by the addition of a carbamate protecting group to the resulting imine. The final step involves the deprotection of the carbamate group to yield the final product, BRD0705.
Propriétés
IUPAC Name |
N-[(Z)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-13-8-4-7-12(10-13)16(21)19-14(15(18)20)9-11-5-2-1-3-6-11/h1-10H,(H2,18,20)(H,19,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIHAROQGFCVAN-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)N)\NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4963617.png)
![N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4963620.png)

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B4963631.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B4963636.png)
![ethyl 4-({[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4963647.png)
![N-[(4-bromophenyl)(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-nitroaniline](/img/structure/B4963649.png)
![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4963653.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B4963658.png)
![5-(4-methylphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963669.png)


![4-{[(4-ethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B4963701.png)